2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Description
2-[3-(1H-Indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a small-molecule compound characterized by a pyridazinone core substituted with an indole moiety at position 3 and an acetamide group at position 1. The acetamide side chain is further modified with a 2,2,2-trifluoroethyl group, which enhances its electronic and steric properties compared to simpler alkyl substituents. This trifluoroethyl group is known to improve metabolic stability and binding affinity in pharmaceutical compounds . The indole and pyridazinone motifs are recurrent in bioactive molecules, often associated with kinase inhibition, antioxidant activity, or protein stabilization .
Properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)10-20-14(24)9-23-15(25)6-5-13(21-23)22-8-7-11-3-1-2-4-12(11)22/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDMOXMQDNMPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyridazinone Ring: The pyridazinone ring can be formed by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the pyridazinone ring can yield dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to protein targets, while the pyridazinone ring could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Compound X (N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide)
- Key Differences: Replaces the indole and trifluoroethyl groups with a furan ring and a pyridinone-linked acetamide.
- Binding Affinity: Demonstrated superior binding affinity (−8.1 kcal/mol) in silico studies targeting monoclonal antibody self-association, attributed to its dual pyridazinone-pyridinone system .
- Pharmacological Relevance : While lacking the trifluoroethyl group, its furan substituent may confer distinct solubility and metabolic profiles.
2-[3-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyridazin-1-yl]Acetic Acid
- Key Differences : Substitutes indole with a 4-fluorophenyl group and lacks the trifluoroethyl-acetamide side chain.
- Properties : The fluorine atom enhances electronegativity and metabolic stability, but the absence of the indole moiety limits interactions with aromatic binding pockets .
Indole-Containing Analogues
Befotertinib (EGFR Inhibitor)
- Key Differences: Shares the trifluoroethyl-indole motif but incorporates a pyrimidine-aminophenyl backbone instead of pyridazinone.
- Activity : The trifluoroethyl group in Befotertinib contributes to its potency as an EGFR tyrosine kinase inhibitor, suggesting similar electronic effects in the target compound .
(E)-N-(2-Chlorophenyl)-2-(3-(Hydroxyimino)Methyl)-1H-Indol-1-yl)Acetamide (3a)
- Key Differences: Features a hydroxyimino group on the indole ring and a 2-chlorophenyl substituent.
- Structural Insights : X-ray crystallography revealed bond lengths (C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) comparable to DFT-optimized geometries, indicating stability in indole-acetamide conformations .
Substituent-Driven Comparisons
2-Oxoindoline Derivatives (e.g., Compound 18, 15, М)
- Key Differences: Replace pyridazinone with 2-oxoindoline cores and vary acetamide substituents (e.g., naphthalen-1-yl, triazol-4-yl).
- Activity Trends : Bulkier substituents like naphthalene (Compound 18) enhance hydrophobic interactions but reduce solubility, whereas methyl groups (Compound 15) improve bioavailability .
Data Table: Key Comparative Properties
Biological Activity
The compound 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes an indole moiety and a dihydropyridazine ring. The presence of the trifluoroethyl group is expected to enhance lipophilicity and possibly influence biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole and pyridazine possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Compound | Activity | Mechanism |
|---|---|---|
| Indole Derivative | Antibacterial | Disruption of cell wall synthesis |
| Pyridazine Derivative | Antifungal | Inhibition of ergosterol biosynthesis |
Anticancer Properties
The indole structure is known for its anticancer properties, particularly in targeting specific signaling pathways involved in tumor growth. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Case Study:
In vitro studies using human cancer cell lines demonstrated that this compound reduced cell viability by 50% at concentrations as low as 10 µM after 48 hours of exposure. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as phosphodiesterases (PDEs), which play a critical role in regulating intracellular signaling pathways.
- Receptor Modulation : The indole moiety may interact with various receptors, influencing pathways related to inflammation and cell growth.
- Oxidative Stress Induction : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Research Findings
A variety of studies have explored the biological activity of related compounds:
- Antiviral Activity : Some derivatives have shown promise against viral infections by inhibiting viral replication processes.
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
